

Synthesis of Cyclotetradecyne Derivatives: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Cyclotetradecyne

Cat. No.: B15486937

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of **cyclotetradecyne** derivatives. These compounds are of significant interest in medicinal chemistry and chemical biology, primarily due to their utility as chemical tools for bioconjugation and targeted drug delivery.

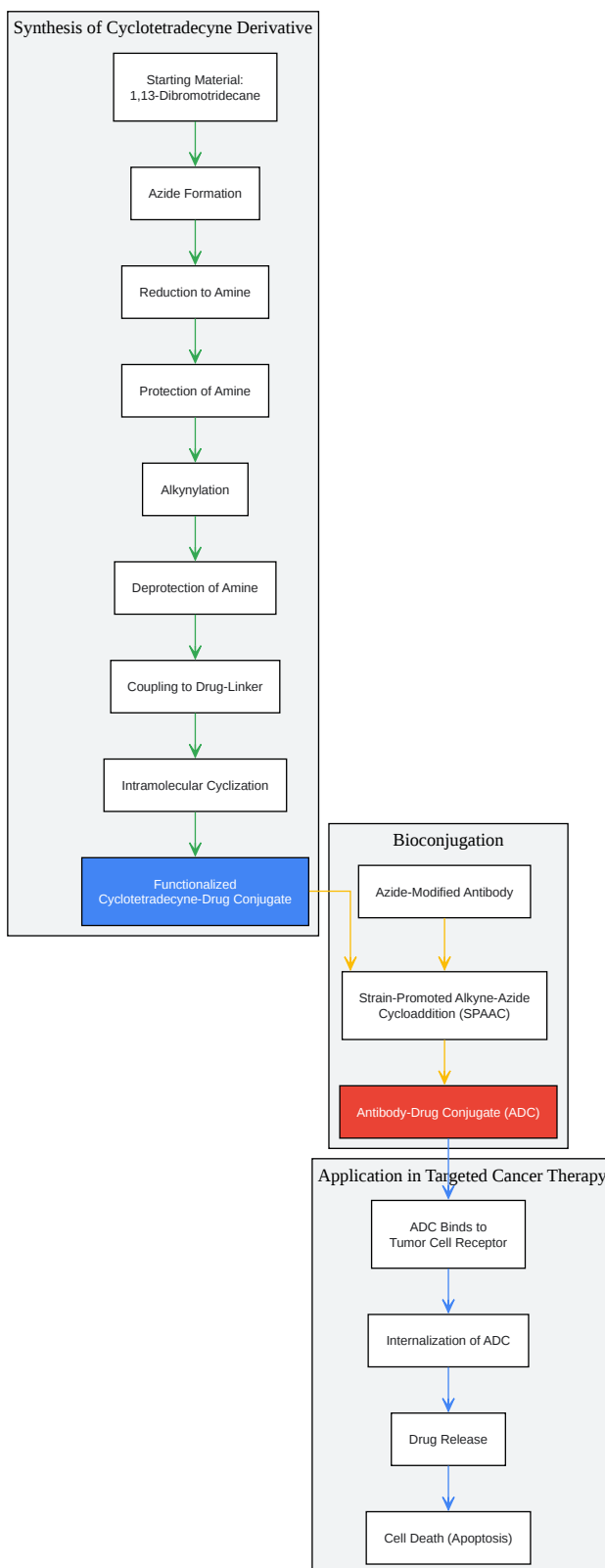
Cyclotetradecyne and its derivatives are macrocyclic alkynes that, while less strained than their smaller counterparts like cyclooctyne, still possess sufficient reactivity for use in bioorthogonal chemistry. Their larger ring size can offer different solubility and pharmacokinetic properties, making them valuable alternatives in certain applications. The primary application of these molecules is in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction allows for the covalent ligation of the **cyclotetradecyne** derivative to a molecule bearing an azide group with high specificity and biocompatibility, making it ideal for use in complex biological systems.

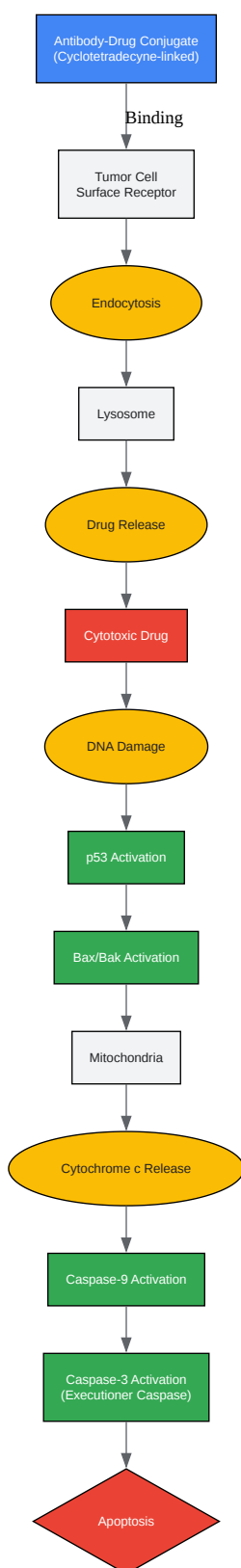
Application: Bioorthogonal Labeling and Targeted Drug Delivery

A key application of **cyclotetradecyne** derivatives is in the construction of antibody-drug conjugates (ADCs). In this context, a functionalized **cyclotetradecyne** can be used as a linker

to attach a potent cytotoxic drug to an antibody that specifically targets cancer cells. The SPAAC reaction provides a robust method for this conjugation.

Below is a schematic workflow for the synthesis of a **cyclotetradecyne**-based linker and its subsequent conjugation to an azide-modified antibody for targeted drug delivery.





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